molecular formula C34H40ClNO4 B1671942 Infree CAS No. 85801-02-1

Infree

Cat. No. B1671942
CAS RN: 85801-02-1
M. Wt: 562.1 g/mol
InChI Key: CFIGYZZVJNJVDQ-LMJOQDENSA-N
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Description

Prodrug of indomethacin, nonsteroidal anti-inflammatory drug (NSAID) and disease-modifying anti-rheumatic drug (DMARD)
Infree is a prodrug of indomethacin. It acts as a nonsteroidal anti-inflammatory drug (NSAID) and disease-modifying anti-rheumatic drug (DMARD).

Scientific Research Applications

  • Biomedical Text Mining :

    • Automated text mining approaches, particularly those identifying relationships between biomedical entities, are essential in leveraging information from scientific publications. These methods can find gene-disease, drug-disease, and drug-target associations, crucial for translational research. This kind of technology could be relevant if "Infree" is a drug or a biological entity involved in such associations (Bravo et al., 2014).
  • Nanotechnology in Medicine :

    • In nanomedicine, a significant area of research involves targeted drug delivery, which might be relevant if "Infree" is a nanotechnology-based drug. The use of nanotechnology in drug delivery aims to enhance the effectiveness and reduce the toxicity of drugs (Sauer, 2009).
  • Cell-free Biomanufacturing :

    • Cell-free systems are increasingly used as a biomanufacturing platform for various products, including therapeutics and vaccines. If "Infree" is related to this field, such advancements in biomanufacturing could be relevant (Bundy et al., 2018).
  • Impact of In-house Scientific Research in Pharmaceutical Industry :

    • Firms with robust in-house scientific research programs can more effectively exploit external scientific information, which may be relevant if "Infree" is a product of pharmaceutical research (Gambardella, 1992).
  • Techniques in Free-text Medication Prescriptions :

    • The extraction of structured medication information from free-text prescriptions is crucial in drug data analysis for research databases. This could be pertinent if "Infree" is a medication and its prescriptions are analyzed for research purposes (Karystianis et al., 2015).
  • Antioxidant and Antibacterial Activity in Plant Extracts :

    • If "Infree" is a natural product or plant extract, then research on the antioxidant and antibacterial activity of such extracts is relevant. This includes understanding the selection of assays and improving the accuracy of results (Tan & Lim, 2015).

properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40ClNO4/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-20-40-33(37)22-30-26(5)36(32-18-17-29(39-6)21-31(30)32)34(38)27-13-15-28(35)16-14-27/h9,11,13-19,21H,7-8,10,12,20,22H2,1-6H3/b24-11+,25-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIGYZZVJNJVDQ-LMJOQDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057844
Record name Indomethacin farnesil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indometacin farnesil

CAS RN

85801-02-1
Record name Indometacin farnesil [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085801021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin farnesil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indometacin Farnesil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN FARNESIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2386WGG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,310
Citations
JM Ziman - Journal of Physics C: Solid State Physics, 1969 - iopscience.iop.org
At energies above the lattice minimum electrons can only be localized by coherent wave-mechanical diffraction from the assembly of atoms. In crystalline semiconductors, for example, …
Number of citations: 43 iopscience.iop.org
S ALTAŞ, P GOLBAN - academia.edu
In the post-war cultural background, William Golding departs from the dominant in that period neo-realism of the “Angry Young Men” by continuing some modernist principles and …
Number of citations: 2 www.academia.edu
DP Stevens - Canadian Yearbook of International Law/Annuaire …, 1995 - cambridge.org
That Canada is a mature trading nation whose main international economic interest lies in having clear and enforceable rules governing international trade and investment seems only …
Number of citations: 2 www.cambridge.org
WB POWELL, C TSINAKIS - Houstoa J. Math, 1989
Number of citations: 5
I Fridovich - 1976 - Academic, New York
Number of citations: 13
CS Foote - 1976 - Academic, New York
Number of citations: 7
MI Perkins inFree - 1973 - Wiley, New York
Number of citations: 2
FM Page - 1962 - American Chemical Society …
Number of citations: 2
JF Mead - Academic, New York, 1976
Number of citations: 3
L Brinton - 1995 - Subjectivity and subjectivisation …
Number of citations: 2

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